4,7-dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14791388
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N3O3 |
|---|---|
| Molecular Weight | 311.33 g/mol |
| IUPAC Name | 4,7-dimethoxy-1-methyl-N-pyridin-4-ylindole-2-carboxamide |
| Standard InChI | InChI=1S/C17H17N3O3/c1-20-13(17(21)19-11-6-8-18-9-7-11)10-12-14(22-2)4-5-15(23-3)16(12)20/h4-10H,1-3H3,(H,18,19,21) |
| Standard InChI Key | JXBNEQSKCGPLKC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC=NC=C3 |
Introduction
4,7-Dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the class of indole derivatives. Indoles are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, which is a fundamental component of many biologically active molecules. This specific compound features two methoxy groups at the 4 and 7 positions of the indole ring, a methyl group at the 1 position, and a pyridine moiety attached via an amide linkage.
Synthesis Methods
The synthesis of this compound typically involves several steps using organic synthesis techniques. Common strategies include:
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Amide Formation: The attachment of the pyridine ring to the indole core via an amide linkage.
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Substitution Reactions: Introduction of methoxy and methyl groups onto the indole ring.
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Catalytic Reactions: Use of catalysts to facilitate reactions and improve yields.
| Synthesis Step | Description | Reagents/Conditions |
|---|---|---|
| 1. Indole Core Synthesis | Formation of the indole ring | Various methods (e.g., Fisher Indole Synthesis) |
| 2. Methoxy Group Introduction | Addition of methoxy groups at positions 4 and 7 | Methylation agents (e.g., CH3I, NaOH) |
| 3. Methyl Group Introduction | Addition of a methyl group at position 1 | Alkylation reagents (e.g., CH3I) |
| 4. Pyridine Attachment | Formation of the amide linkage with pyridine | Pyridine-4-carboxylic acid or its derivatives, coupling reagents |
Potential Biological Activities
Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific structural features of 4,7-dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide may enhance its interaction with biological targets, suggesting its potential as a lead compound in drug discovery.
Applications and Future Research Directions
Given its potential biological activities, this compound may find applications in various therapeutic areas. Future research should focus on:
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity.
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Pharmacokinetic and Pharmacodynamic Studies: Evaluating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
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In Vivo Efficacy Studies: Assessing its therapeutic efficacy in animal models.
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